

# melamine assay development for high-throughput screening

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## Compound of Interest

Compound Name: Melamine  
CAS No.: 1246816-14-7  
Cat. No.: B587691

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Application Note: High-Throughput Colorimetric Screening of **Melamine** using Aptamer-Functionalized Gold Nanoparticles

## Abstract & Introduction

The adulteration of nitrogen-rich food products with **melamine** (1,3,5-triazine-2,4,6-triamine) remains a critical supply chain risk. While standard validation methods like LC-MS/MS provide definitive quantitation, they are capital-intensive and lack the throughput required for rapid, front-line screening of thousands of raw material lots.

This Application Note details the development of a High-Throughput Screening (HTS) assay utilizing aptamer-functionalized Gold Nanoparticles (AuNPs). This method leverages the specific interaction between thymine-rich single-stranded DNA (ssDNA) aptamers and **melamine** molecules. The assay converts a molecular recognition event into a macroscopic colorimetric shift (Red

Blue), quantifiable via standard microplate readers.

Key Performance Metrics:

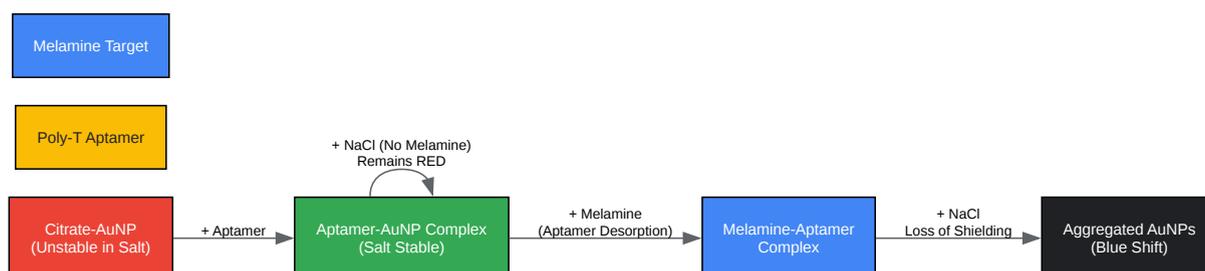
- Throughput: 96 samples in < 45 minutes.
- Limit of Detection (LOD): ~40 ppb (Regulatory Limit: 1.0 ppm for infant formula).

- Cost: < 50 for HPLC).

## Assay Principle: The "Displacement-Aggregation" Switch

The core of this assay is the stability of citrate-capped AuNPs in high-salt environments.

- Protection State: In the absence of **melamine**, T-rich aptamers adsorb onto the surface of AuNPs via nitrogenous base affinity, creating a negative charge shield (electrostatic and steric repulsion). This prevents aggregation even when salt (NaCl) is added. The solution remains RED (dispersed state, nm).
- Detection State: **Melamine** binds preferentially to the T-rich aptamer via hydrogen bonding (forming a T-Melamine-T mismatch-like structure). This high-affinity binding strips the aptamer off the AuNP surface.
- Signal Generation: Without the aptamer shield, the addition of salt neutralizes the surface charge of the AuNPs, causing them to aggregate. The solution shifts to BLUE/PURPLE (aggregated state, nm).



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Figure 1: Mechanism of the Aptamer-AuNP Colorimetric Switch. The presence of **melamine** removes the protective aptamer layer, rendering nanoparticles susceptible to salt-induced aggregation.

## Materials & Reagents

- Gold Chloride Trihydrate ( ): Sigma-Aldrich #G4022.
- Trisodium Citrate Dihydrate: Reducing agent.
- **Melamine** Aptamer (ssDNA):
  - Sequence: 5'-TTT TTT TTT TTT TTT TTT TTT TTT TTT TTT-3' (Poly-T30)
  - Rationale: **Melamine** interacts specifically with thymine bases via hydrogen bonding at the N3 position.
- Binding Buffer: 20 mM Tris-HCl, pH 7.4.
- Aggregation Trigger: 1.0 M NaCl solution.
- Matrix Extraction Solvent: Acetonitrile (ACN) or 1% Trichloroacetic acid (TCA).

## Protocol 1: Synthesis of Citrate-Capped AuNPs (13 nm)

Standard Frens Method adapted for batch consistency.

- Clean: Soak all glassware in Aqua Regia (3:1 HCl:HNO<sub>3</sub>) for 30 mins, rinse thoroughly with Milli-Q water. Caution: Aqua Regia is corrosive.
- Boil: Bring 100 mL of 1 mM solution to a rolling boil under vigorous stirring.

- Reduce: Rapidly add 10 mL of 38.8 mM Trisodium Citrate.
- Observe: The solution will change color: Pale Yellow

Colorless

Dark Blue

Wine Red.

- Stabilize: Continue boiling for 15 minutes. Cool to room temperature.
- QC: Measure Absorbance.

should be 520 nm. Store at 4°C (Do not freeze).

## Protocol 2: Sample Pre-treatment (Milk/Formula)

Direct addition of milk causes non-specific aggregation due to proteins. Protein removal is mandatory.

- Aliquot: Transfer 1 mL of liquid milk (or 1 g powder dissolved in 10 mL water) to a centrifuge tube.
- Precipitate: Add 4 mL of Acetonitrile (ACN). Vortex vigorously for 1 min.
- Separate: Centrifuge at 10,000 rpm for 10 minutes.
- Recover: Collect the clear supernatant.
- Dilute: Dilute the supernatant 1:5 with Binding Buffer (Tris-HCl) to reduce solvent effects.

## Protocol 3: High-Throughput Screening Workflow (96-Well Plate)

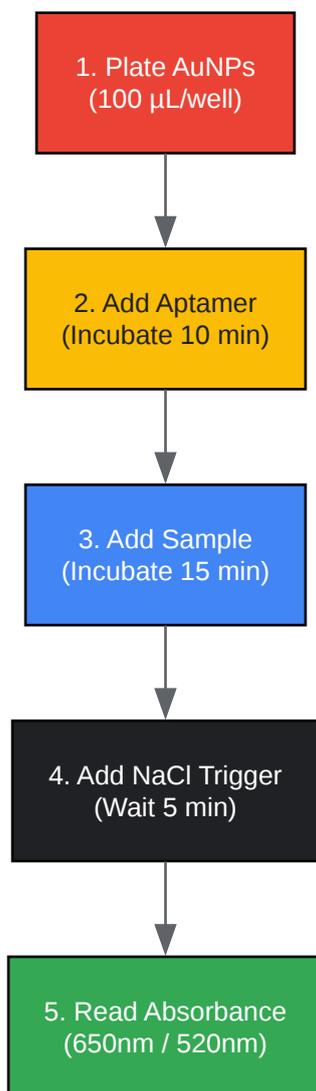
Plate Map Design:

- Columns 1-2: Standard Curve (0, 10, 50, 100, 500, 1000 ppb).

- Column 3: Negative Control (Blank Matrix).
- Column 4: Specificity Control (Cyanuric Acid 1 ppm).
- Columns 5-12: Unknown Samples (Triplicates).

#### Step-by-Step Procedure:

- Prime: Add 100  $\mu\text{L}$  of AuNP solution to each well of a flat-bottom transparent 96-well plate.
- Functionalize: Add 20  $\mu\text{L}$  of Aptamer (1  $\mu\text{M}$ ) to each well.
  - Incubate: 10 minutes at Room Temp (RT). This allows the aptamer to wrap the AuNPs.
- Challenge: Add 50  $\mu\text{L}$  of Pre-treated Sample (or Standard) to the wells.
  - Incubate: 15 minutes at RT. **Melamine**, if present, binds the aptamer and strips it from the AuNP.
- Trigger: Add 20  $\mu\text{L}$  of 1.0 M NaCl to each well using a multi-channel pipette.
  - Reaction: Wait 2-5 minutes. Color change will occur immediately if positive.
- Read: Measure Absorbance at 520 nm (Red) and 650 nm (Blue).



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Figure 2: Step-by-step HTS workflow for 96-well plate processing.

## Data Analysis & Validation

Calculation: Calculate the Ratiometric Response (

) for each well:

Interpretation:

- Negative Sample: High

, Low

. Ratio

.[\[1\]](#) (Solution remains Red).

- Positive Sample: Low

, High

. Ratio

.[\[1\]](#) (Solution turns Blue/Purple).

Comparative Performance Table:

Feature	HPLC-UV / MS (Standard)	Aptamer-AuNP Assay (This Protocol)
Throughput	20-30 samples / day	500+ samples / day
Time to Result	30 mins / sample	45 mins / 96 samples
Equipment Cost	High (>\$50k)	Low (<\$5k, Plate Reader)
LOD	0.05 ppm	~0.04 ppm (40 ppb)
Skill Required	Expert	Technician

## Troubleshooting & Optimization

- False Positives (Aggregation in Negative Control):
  - Cause: Insufficient aptamer concentration.
  - Fix: Titrate aptamer concentration. Ensure the ratio of Aptamer:AuNP is optimized to fully shield the surface.
- False Negatives (No Color Change in Positive Control):
  - Cause: Salt concentration too low to trigger aggregation.

- Fix: Increase NaCl concentration (e.g., to 1.5 M) or incubation time.
- Matrix Interference:
  - Issue: Milk proteins causing background aggregation.
  - Fix: Ensure the Acetonitrile precipitation step is rigorous. Check pH of the final extract; it must be near 7.4 for optimal aptamer binding.

## References

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